Sodium malate can be derived from malic acid through neutralization with sodium hydroxide or sodium carbonate. It is classified under the category of organic salts and is often categorized as a food additive, specifically designated as E350 in the European Union. This compound can be found in both natural sources (like fruits) and synthesized through chemical processes.
Sodium malate can be synthesized through several methods:
Sodium malate can participate in various chemical reactions:
Sodium malate plays a crucial role in metabolic pathways, particularly in energy production through the citric acid cycle. It acts as an intermediate that facilitates the conversion of carbohydrates into energy. The mechanism involves its conversion into oxaloacetate, which then participates in further reactions leading to ATP production.
Relevant data includes:
Sodium malate has diverse applications across various fields:
Sodium malate, systematically named disodium 2-hydroxybutanedioate, is the disodium salt of malic acid (C₄H₆O₅) with the molecular formula C₄H₄Na₂O₅ and a molar mass of 178.05 g/mol. It exists as a white, odorless, crystalline powder with high solubility in water (>500 g/L at 20°C) and a melting point exceeding 300°C [1] [7]. Its structure consists of a dicarboxylate anion with a hydroxyl group on the α-carbon, enabling metal chelation and pH buffering. The compound is designated as E350i in food additive classification systems, where it functions as an acidity regulator [1]. Chemically, it forms through the neutralization of malic acid with sodium hydroxide, producing either the monohydrate or anhydrous forms. Key identifiers include:
Table 1: Fundamental Chemical Characteristics of Sodium Malate
Property | Specification |
---|---|
Molecular Formula | C₄H₄Na₂O₅ |
Molar Mass | 178.05 g/mol |
Appearance | White crystalline powder |
Solubility (Water, 20°C) | Freely soluble (>500 g/L) |
Melting Point | >300°C |
Food Additive Code | E350i |
The history of sodium malate is intrinsically linked to its parent compound, malic acid. Swedish chemist Carl Wilhelm Scheele first isolated malic acid from unripe apples in 1785, naming it after the Latin mālum (apple) [2]. This discovery was pivotal in organic chemistry, as malic acid became one of the earliest fruit acids characterized. By the early 19th century, French chemist Antoine Lavoisier proposed its systematic nomenclature (acide malique), cementing its association with apple-derived acidity [2]. The sodium salt, sodium malate, emerged later as an industrial product when researchers sought stable, soluble forms of fruit acid salts for food and pharmaceutical applications. Industrial synthesis commenced in the mid-20th century via the double hydration of maleic anhydride followed by sodium neutralization—a method still employed today [2]. Historically, sodium malate’s relevance grew with the adoption of E-number systems in the 1960s, where it gained regulatory approval (E350i) as a food acidulant.
Sodium malate does not occur abundantly in nature per se, but its anion, malate, is a universal biochemical intermediate. Malate is biosynthesized in all living organisms through three primary pathways:
In fruits, malic acid accumulates prominently in apples, grapes, and rhubarb, contributing to tartness. For example, unripe apples contain 4–8 g/kg malic acid, while wine grapes harbor up to 5 g/L [2]. Post-harvest, microbial malolactic fermentation converts malate to lactate, reducing acidity. Industrially, sodium malate is sourced from:
Table 2: Natural Sources of Malic Acid (Precursor to Sodium Malate)
Source | Malic Acid Concentration | Notes |
---|---|---|
Unripe Apples | 4–8 g/kg | Highest in green apples |
Wine Grapes | 1–5 g/L | Decreases during ripening |
Rhubarb Stalks | 3–10 g/kg | Primary acid, confers tartness |
Apricots | 1–4 g/kg | Dominant organic acid |
Sodium malate is a multidisciplinary research target due to its roles in:
Current research focuses on optimizing sodium malate production via engineered Aspergillus strains and its application in biodegradable chelators.
Table 3: Key Research Domains for Sodium Malate
Field | Research Focus | Recent Finding |
---|---|---|
Metabolic Engineering | Algal lipid overproduction | 2.1× lipid boost in ME-expressing microalgae |
Renal Pharmacology | Blood pressure regulation | 15% MABP reduction via ENaC inhibition in rats |
Food Technology | Acidity regulation | Salt substitute with sour-sweet profile |
Green Chemistry | Sustainable synthesis | Fermentation yield optimization using molasses |
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